3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid
Overview
Description
3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid, also known as TBOA, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of glutamate transporters, which are responsible for removing glutamate from the synaptic cleft in the brain. TBOA has been used to study the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Mechanism Of Action
3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid works by inhibiting the activity of glutamate transporters, which are responsible for removing glutamate from the synaptic cleft in the brain. Glutamate is a key neurotransmitter that plays a crucial role in the function of the nervous system. However, excess glutamate can be toxic to neurons, leading to cell death and neurological damage. By inhibiting the activity of glutamate transporters, 3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid increases the concentration of glutamate in the synaptic cleft, which can lead to increased neuronal activity and excitotoxicity.
Biochemical And Physiological Effects
3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid has been shown to have a number of biochemical and physiological effects, including reducing the uptake of glutamate by astrocytes, increasing the release of glutamate from neurons, and increasing the activity of NMDA receptors. These effects can lead to increased neuronal activity and excitotoxicity, which can contribute to the development of neurological disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid in lab experiments is its potency and specificity as a glutamate transporter inhibitor. It has been shown to be highly effective in inhibiting glutamate transporters, and its effects are reversible, allowing for precise control of glutamate levels in the synaptic cleft. However, one limitation of using 3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid is its potential toxicity at high concentrations, which can lead to non-specific effects on neuronal function.
Future Directions
There are a number of future directions for research on 3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid and its role in neurological disorders. One area of interest is the development of more potent and selective inhibitors of glutamate transporters, which could lead to more effective treatments for epilepsy, stroke, and neurodegenerative diseases. Another area of interest is the study of the long-term effects of 3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid on neuronal function and survival, which could help to better understand the mechanisms underlying neurological disorders. Finally, the development of new animal models that accurately mimic human neurological disorders could help to improve the translation of 3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid research into clinical applications.
Scientific Research Applications
3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid has been extensively used in scientific research to study the role of glutamate transporters in various neurological disorders. It has been shown to be effective in reducing epileptic seizures in animal models, suggesting that glutamate transporters may play a key role in the development of epilepsy. 3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid has also been used to study the role of glutamate transporters in stroke and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-8(2,3)13-7(12)9(4,5)6(10)11/h1-5H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXONLSMRNDAOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.